molecular formula C15H13FN2O2S2 B2949558 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326264-35-0

2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2949558
CAS No.: 1326264-35-0
M. Wt: 336.4
InChI Key: MNJBPIIWZXIUDS-UHFFFAOYSA-N
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Description

2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1326264-35-0) is a synthetic organic compound with a molecular formula of C15H13FN2O2S2 and a molecular weight of 336.40 g/mol . This chemical belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class of heterocyclic compounds, which are recognized in scientific literature as valuable scaffolds in medicinal chemistry due to their potential for diverse biological activity . For instance, related thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been specifically investigated and patented for their pronounced antifungal properties, suggesting a potential research pathway for this compound . The structure features a thienopyrimidinone core that is N-alkylated at the 3-position and further functionalized at the 2-position with a sulfanyl ether linkage to a 3-fluoro-4-methoxybenzyl group . This specific substitution pattern, particularly the fluorine atom and methoxy group on the benzyl ring, is often explored to optimize physicochemical properties like metabolic stability and membrane permeability in drug discovery efforts. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening programs aimed at developing new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-18-14(19)13-11(5-6-21-13)17-15(18)22-8-9-3-4-12(20-2)10(16)7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBPIIWZXIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno-pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H14FN3O2SC_{14}H_{14}FN_3O_2S. Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core with a sulfanyl group attached to a 3-fluoro-4-methoxybenzyl moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC14H14FN3O2SC_{14}H_{14}FN_3O_2S
Molecular Weight303.34 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that thieno-pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, similar derivatives have been reported to inhibit the growth of A431 vulvar epidermal carcinoma cells by inducing apoptosis and inhibiting cell migration and invasion .

Antimicrobial Properties

Thieno-pyrimidines are also noted for their antimicrobial activities. The compound may exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that the sulfanyl group enhances the antimicrobial efficacy of these derivatives .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in nucleotide synthesis and metabolism.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound significantly reduced tumor cell viability in cultures treated with varying concentrations over 48 hours. The IC50 values ranged from 5 to 20 µM depending on the specific cancer cell line tested .
  • Antimicrobial Testing : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound showed promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Comparison with Similar Compounds

Electronic Effects

  • Fluorine and Methoxy Groups : The target compound’s 3-fluoro-4-methoxybenzyl group balances electron-withdrawing (-F) and electron-donating (-OCH₃) effects, which may optimize binding to hydrophobic pockets in biological targets while maintaining solubility .

Steric Considerations

  • Bulkier Substituents: Pyrido-thieno fused derivatives (e.g., ) show increased steric hindrance, which may limit bioavailability despite enhanced target affinity .

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